molecular formula C21H16F2N2O4 B1670558 Diflomotecan CAS No. 220997-97-7

Diflomotecan

Cat. No. B1670558
M. Wt: 398.4 g/mol
InChI Key: LFQCJSBXBZRMTN-OAQYLSRUSA-N
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Description

Diflomotecan, also known as BN80905, is a chemotherapeutic agent that acts as a topoisomerase inhibitor (Top1). It differs from other camptothecin-based Top1 inhibitors like topotecan by having a 7-membered E-ring. The oxepan-2-one ring in the homocamptothecin analogues is more stable in plasma compared to the 6-membered lactone in camptothecin .


Synthesis Analysis

Diflomotecan is an E-ring modified camptothecin analogue that possesses greater lactone stability in plasma compared with other topoisomerase I inhibitors. This characteristic potentially enhances its antitumor activity . The pharmacokinetics of diflomotecan and its two main metabolites were studied when a fixed dose of diflomotecan was administered intravenously every 3 weeks .


Molecular Structure Analysis

The molecular formula of Diflomotecan is C21H16F2N2O4. It has an average mass of 398.359 Da and a monoisotopic mass of 398.107819 Da .

Scientific Research Applications

1. Diflomotecan as a Promising Cancer Therapy Agent

Diflomotecan, identified as a 10,11-difluoro-homocamptothecin, emerges as a new class of topoisomerase I inhibitors. It demonstrates enhanced plasma stability and superior preclinical anti-tumor activity compared to other camptothecins like irinotecan and topotecan. Being the first homocamptothecin to enter clinical studies, its phase I data, particularly for intravenous and oral schedules, have shown primarily hematological toxicity, but notably less gastrointestinal toxicity compared to other topoisomerase I inhibitors. Its high oral bioavailability (72-95%) makes it a suitable candidate for Phase II testing, specifically the oral day 1-5 every 3 weeks regimen, due to its tolerability and convenience (Kroep & Gelderblom, 2009).

2. Pharmacokinetics and Safety Profile

A study focusing on the pharmacokinetic and safety profile of diflomotecan revealed that its administration as a 20-minute intravenous infusion every 21 days was characterized by a variable pharmacokinetic profile. The research indicated that alternative oral dosing schedules might provide a more predictable pharmacokinetic/safety profile and hence, should be preferred for further evaluation in Phase II clinical trials (Graham et al., 2009).

3. Genetic Factors Affecting Diflomotecan Pharmacokinetics

Research has explored the impact of genetic factors, specifically the ABCG2 421C>A genotype, on the pharmacokinetics of diflomotecan. ABCG2, an efflux transporter for many drugs including diflomotecan, is highly expressed in the intestine and liver. This exploratory analysis aimed to evaluate how this genetic variant affects diflomotecan's pharmacokinetics, contributing to personalized medicine approaches (Sparreboom et al., 2004).

4. Bioavailability and Pharmacological Profile of Oral Diflomotecan

A phase I study assessing oral diflomotecan in adults with solid tumors aimed to evaluate its feasibility, bioavailability, and pharmacokinetics. The study found that the recommended oral dose for Phase II studies was 0.27 mg/day x 5 every 3 weeks. This regimen was well tolerated, convenient, and had a favorable pharmacokinetic profile with high but variable bioavailability (Gelderblom et al., 2003).

5. Diflomotecan in Advanced Malignant Tumors

Another study aimed to determine the maximum tolerated dose of intravenous diflomotecan administered once every 3 weeks in patients with advanced malignant tumors. It employed a semi-mechanistic pharmacokinetic/pharmacodynamic model to characterize the relationship between diflomotecan pharmacokinetics and its neutropenic effect. The study provided valuable insights into the drug's efficacy and safety profile in a clinical setting (Trocóniz et al., 2006)

Safety And Hazards

The main toxicity observed in patients treated with Diflomotecan was hematological, but some patients experienced alopecia, mild gastrointestinal toxicity, and fatigue . Safety measures include ensuring adequate ventilation, providing accessible safety shower and eye wash station, wearing protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator .

Future Directions

Diflomotecan was the first homocamptothecin to enter clinical trials and is currently in phase I for treating patients with sensitive small cell lung cancer (SCLC) . The recommended oral Diflomotecan dose for Phase II studies is 0.27 mg/day × 5 every 3 weeks . This regimen is convenient and generally well tolerated with a favorable pharmacokinetic profile and high but variable bioavailability .

properties

IUPAC Name

(20R)-20-ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O4/c1-2-21(28)7-18(26)29-9-12-13(21)5-17-19-11(8-25(17)20(12)27)3-10-4-14(22)15(23)6-16(10)24-19/h3-6,28H,2,7-9H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQCJSBXBZRMTN-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026358
Record name diflomotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diflomotecan

CAS RN

220997-97-7
Record name Diflomotecan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220997-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflomotecan [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflomotecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name diflomotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFLOMOTECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKT1LC4J1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
753
Citations
JR Kroep, H Gelderblom - Expert opinion on investigational drugs, 2009 - Taylor & Francis
… Diflomotecan was the first homocamptothecin to enter clinical studies. … Diflomotecan has a high oral bioavailability (72 – 95%) and the … I inhibitor field with an emphasis on diflomotecan. …
Number of citations: 28 www.tandfonline.com
A Sparreboom, H Gelderblom, S Marsh… - Clinical …, 2004 - Wiley Online Library
… with the use of diflomotecan as a model substrate. Diflomotecan is a synthetic derivative of the … In vitro metabolism studies have shown that diflomotecan is sensitive to cytochrome P450 (…
Number of citations: 294 ascpt.onlinelibrary.wiley.com
H Gelderblom, R Salazar, J Verweij… - Clinical cancer …, 2003 - AACR
… the feasibility of the administration of oral diflomotecan, to determine the maximum-tolerated… the bioavailability of diflomotecan. Fourteen days later, diflomotecan was administered po …
Number of citations: 49 aacrjournals.org
JS Graham, S Falk, LM Samuel, JM Cendros… - Cancer chemotherapy …, 2009 - Springer
… of a range of diflomotecan doses administered intravenously. … hepatic function, received diflomotecan administered as a 20 … the first 24 h after diflomotecan administration (cycles 1 and 2…
Number of citations: 13 link.springer.com
L Scott, O Soepenberg, J Verweij… - Annals of …, 2007 - academic.oup.com
… Patients and methods: Diflomotecan was administered intravenously on … diflomotecan was escalated according to modified Fibonacci schedule. Plasma concentrations of diflomotecan …
Number of citations: 22 academic.oup.com
IF Trocòniz, MJ Garrido, C Segura, JM Cendrós… - Cancer chemotherapy …, 2006 - Springer
… Pharmacokinetics of diflomotecan was described with a three-compartmental model. Mean … of diflomotecan every 3 weeks are 4 and 5 mg/m 2 , respectively. Diflomotecan showed linear …
Number of citations: 41 link.springer.com
V Mangas-Sanjuan, N Buil-Bruna, MJ Garrido… - … of Pharmacology and …, 2015 - ASPET
The current work integrates cell-cycle dynamics occurring in the bone marrow compartment as a key element in the structure of a semimechanistic pharmacokinetic/pharmacodynamic …
Number of citations: 28 jpet.aspetjournals.org
Z Liao, RW Robey, J Guirouilh-Barbat, KKW To… - Molecular …, 2008 - ASPET
Homocamptothecins (hCPTs) are a novel class of topoisomerase I (Top1) inhibitors with enhanced chemical stability compared with the currently used camptothecin (CPT) analogs …
Number of citations: 47 molpharm.aspetjournals.org
R Peters, M Althaus, C Diolez, A Rolland… - The Journal of …, 2006 - ACS Publications
Two practical, efficient, and scalable asymmetric routes to DE ring fragment 7, a key building block in the synthesis of the homocamptothecin derivative diflomotecan 4, are described. …
Number of citations: 32 pubs.acs.org
R Peters, C Diolez, A Rolland, E Manginot, M Veyrat - Heterocycles, 2007 - cir.nii.ac.jp
Practical Racemic and Asymmetric Formal Total Syntheses of the Homocamptothecin Derivative and Anticancer Agent Diflomotecan via Tertiary Homoallylic Alcohols as Masked …
Number of citations: 14 cir.nii.ac.jp

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